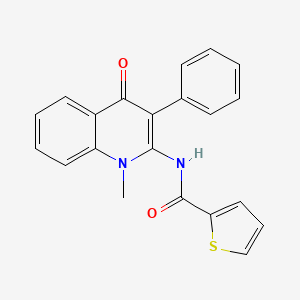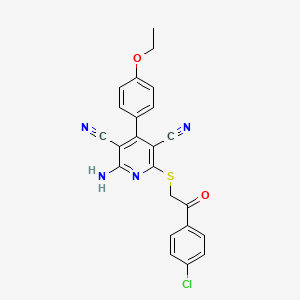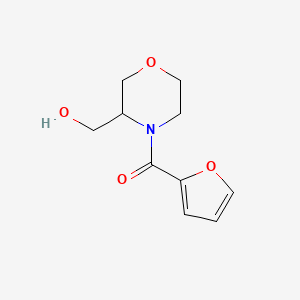
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxyacetamide” is a chemical compound with a complex structure. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing heterocycle . The compound also contains sulfonyl and methoxyacetamide groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The InChI code for the related compound 3,4-dihydro-2 (1H)-isoquinolinesulfonyl chloride is1S/C9H10ClNO2S/c10-14 (12,13)11-6-5-8-3-1-2-4-9 (8)7-11/h1-4H,5-7H2 . This gives some insight into the structure of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
The synthesis of similar compounds involves complex chemical reactions aimed at producing molecules with potent broad-spectrum antibacterial properties. For instance, Hashimoto et al. (2007) reported on the practical synthesis and molecular structure of a potent broad-spectrum antibacterial isothiazoloquinolone, highlighting the optimized synthesis of key intermediates free from chromatographic purification and suitable for large-scale production (Hashimoto et al., 2007). This research indicates the potential utility of similar compounds in developing new antibacterial agents.
Chemical Properties and Reactions
Shinohara et al. (1998) explored the synthesis of mono- and dimethoxy-1,2,3,4-tetrahydroisoquinolines via the Pummerer reaction, demonstrating the effects of methoxyl groups on intramolecular cyclization (Shinohara et al., 1998). This work provides insights into how modifications to the benzene ring affect the cyclization process, which is crucial for the synthesis of complex organic molecules.
Structural Aspects and Properties
Karmakar et al. (2007) studied the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, revealing how molecular structure influences the formation of gels and crystalline solids upon treatment with different acids (Karmakar et al., 2007). This research underscores the importance of structural analysis in understanding the chemical behavior of compounds for potential applications in material science and pharmaceuticals.
Advanced Synthesis Techniques
Further research by Shinohara et al. (1997) on the improved synthesis of 1,2,3,4-tetrahydroisoquinolines via intramolecular cyclization by Pummerer reaction highlights advancements in synthesis techniques that enhance the efficiency and yield of complex organic compounds (Shinohara et al., 1997). Such techniques are vital for the development of new drugs and materials.
Wirkmechanismus
Target of Action
The compound, also known as N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxyacetamide, is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQs) . THIQs are a key fragment of a diverse range of alkaloids and bioactive molecules . They are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
For instance, N-benzyl THIQs are known to function as antineuroinflammatory agents .
Biochemical Pathways
Thiqs and their derivatives are known to influence a variety of biological pathways due to their broad range of applications .
Result of Action
Thiqs and their derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-11-14(17)15-7-9-21(18,19)16-8-6-12-4-2-3-5-13(12)10-16/h2-5H,6-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCFZHALJYDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2851145.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2851150.png)
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2851153.png)



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid](/img/structure/B2851161.png)



